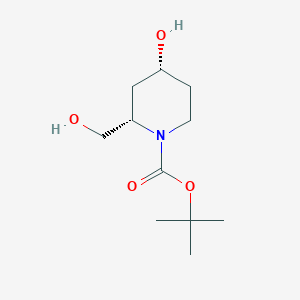![molecular formula C15H16N4 B6152576 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine CAS No. 1368670-12-5](/img/new.no-structure.jpg)
2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that features a benzodiazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine moiety is introduced via a nucleophilic substitution reaction. This involves the reaction of the benzodiazole intermediate with a pyridine derivative, often using a base such as sodium hydride (NaH) to facilitate the reaction.
Final Assembly: The final step involves the coupling of the benzodiazole-pyridine intermediate with an appropriate amine to form the desired compound. This can be achieved through reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the benzodiazole ring or the pyridine moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines or oxides, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{1-[(Pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent, showing activity against various pathogens.
Medicine: Research is ongoing into its anticancer properties, with studies indicating it may inhibit the growth of certain cancer cell lines.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{1-[(pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)benzimidazole: Similar in structure but lacks the ethan-1-amine group.
2-(Pyridin-2-yl)benzothiazole: Contains a sulfur atom in place of the nitrogen in the benzodiazole ring.
2-(Pyridin-2-yl)quinoline: Features a quinoline ring instead of the benzodiazole ring.
Uniqueness
2-{1-[(Pyridin-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is unique due to its specific combination of a benzodiazole ring with a pyridine moiety and an ethan-1-amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1368670-12-5 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-[1-(pyridin-2-ylmethyl)benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C15H16N4/c16-9-8-15-18-13-6-1-2-7-14(13)19(15)11-12-5-3-4-10-17-12/h1-7,10H,8-9,11,16H2 |
InChI Key |
OLJUYUBYXIDUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CC=N3)CCN |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



